Cobalt(II) nitrate hexahydrate

Description

Properties

IUPAC Name |

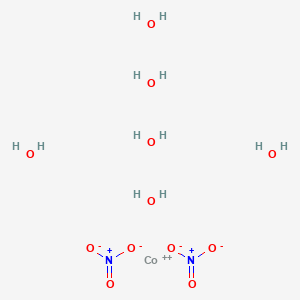

cobalt(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUAJWGNOXCYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2 . 6H2O, CoH12N2O12 | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073135 | |

| Record name | Cobalt nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [Merck Index] Red crystalline powder; Odorless; [Alfa Aesar MSDS], RED CRYSTALS. | |

| Record name | Cobalt(II) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 0 °C: 133.8 | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10026-22-9, 23730-86-1 | |

| Record name | Cobalt(II) nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+), hexaaqua-, dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023730861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2166872F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

55 °C | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cobalt(II) nitrate (B79036) hexahydrate. The information is presented to support research, development, and safety protocols in scientific and pharmaceutical settings. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key properties.

Physical Properties

Cobalt(II) nitrate hexahydrate is a red, crystalline solid that is deliquescent in moist air. It is crucial to store the compound in a cool, dry, well-ventilated place in tightly sealed containers.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | Co(NO₃)₂·6H₂O | - |

| Molecular Weight | 291.03 | g/mol |

| Appearance | Red monoclinic crystals | - |

| Melting Point | 55 - 56 | °C |

| Boiling Point | Decomposes at 74 | °C |

| Density | 1.87 | g/cm³ |

| Solubility in Water | 133.8 g/100 mL at 0°C | - |

| Solubility in Other Solvents | Soluble in ethanol, acetone, and most organic solvents | - |

Crystal Structure

The hexahydrate form of cobalt(II) nitrate is more accurately described as hexaaquacobalt(II) nitrate, [Co(OH₂)₆][NO₃]₂. This indicates that the solid-state structure consists of discrete hexaaquacobalt(II) cations, [Co(OH₂)₆]²⁺, and nitrate anions, [NO₃]⁻. The coordination geometry around the cobalt(II) ion is octahedral. The crystals belong to the monoclinic system.

Chemical Properties

This compound is a strong oxidizing agent and can intensify fires. It is incompatible with combustible materials, reducing agents, strong acids, and other readily oxidizable materials.

Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition. The initial phase involves the loss of its water of hydration. Above 55 °C, the hexahydrate begins to convert to the trihydrate, and at higher temperatures, to the monohydrate. The compound decomposes at approximately 74 °C. Further heating leads to the formation of cobalt oxides and the release of toxic nitrogen oxides.

Thermal decomposition

In-Depth Technical Guide on the Crystal Structure of Cobalt(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) nitrate (B79036) hexahydrate, [Co(H₂O)₆][NO₃]₂. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed crystallographic data, experimental protocols, and structural visualizations.

Core Crystallographic Data

The crystal structure of cobalt(II) nitrate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c.[1] This structure reveals that the cobalt(II) ion is not directly bonded to the nitrate ions, but is instead coordinated by six water molecules to form a hexaaquacobalt(II) cationic complex, [Co(H₂O)₆]²⁺. The nitrate ions, [NO₃]⁻, act as counter-ions within the crystal lattice.[2]

The quantitative crystallographic data from the definitive study by Prelesnik, Gabela, Ribar, and Krstanovic are summarized in the table below.

| Crystallographic Parameter | Value[3] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 14.96 Å |

| b | 6.112 Å |

| c | 12.632 Å |

| α | 90° |

| β | 118.45° |

| γ | 90° |

| Unit Cell Volume | 1015.53 ų |

| Z | 4 |

Molecular Structure and Coordination

The central cobalt(II) ion exhibits an octahedral coordination geometry, surrounded by six oxygen atoms from the water molecules. This [Co(H₂O)₆]²⁺ complex is a discrete cation. The nitrate anions are not part of the primary coordination sphere of the cobalt ion but are situated in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. This extensive hydrogen bonding network is crucial for the stability of the crystal structure.

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be prepared by the slow evaporation of an aqueous solution. A typical procedure involves:

-

Dissolution: Dissolving cobalt(II) carbonate or cobalt(II) hydroxide (B78521) in a stoichiometric amount of dilute nitric acid.[4] The reaction should be performed in a fume hood.

-

Filtration: Filtering the resulting solution to remove any unreacted solids.

-

Crystallization: Allowing the clear pink solution to evaporate slowly at room temperature. Over a period of several days to weeks, well-formed red-brown crystals of this compound will precipitate.[4]

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected using a diffractometer, which measures the intensities and positions of the diffracted X-ray beams. Data collection is typically performed at room temperature.

-

Structure Solution: The collected diffraction data are used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. Methods such as the Patterson or direct methods are employed to obtain an initial structural model.

-

Structure Refinement: The initial model is then refined using least-squares methods. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. The final R-factor is an indicator of the quality of the refinement.

Visualizations

Coordination of the Cobalt(II) Ion

The following diagram illustrates the octahedral coordination environment of the cobalt(II) ion by six water molecules, forming the hexaaquacobalt(II) cation.

Caption: Octahedral coordination of the Co(II) ion.

Experimental Workflow for Crystal Structure Analysis

The logical flow from sample preparation to final structure determination is depicted in the following workflow diagram.

Caption: Workflow for crystal structure analysis.

References

- 1. Synthesis, crystal structure and Hirshfeld analysis of a novel supramolecular compound [Co(tsc)3]2[Co(cit)2](NO3)4·4H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalt(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. (Co (H2 O)6) (N O3)2 | CoH12N2O12 | CID 139045965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cobalt(II) nitrate - Crystal growing [en.crystalls.info]

Synthesis and Characterization of Cobalt(II) Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). This inorganic salt is a crucial precursor in the synthesis of various cobalt-based materials and coordination complexes with applications in catalysis, battery technology, and as a potential component in drug delivery systems. This document outlines detailed experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and illustrates the experimental workflows and analytical logic through diagrams.

Synthesis of Cobalt(II) Nitrate Hexahydrate

This compound can be synthesized through the reaction of a cobalt(II) source with nitric acid. Common starting materials include cobalt metal, cobalt(II) oxide, cobalt(II) hydroxide, or cobalt(II) carbonate.[1] The reaction with cobalt(II) carbonate is often preferred in a laboratory setting due to its manageable reaction rate and the evolution of carbon dioxide gas as a readily observable endpoint.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Dilute Nitric Acid (HNO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

-

Heating plate

-

Crystallizing dish

-

Watch glass

Procedure:

-

In a fume hood, carefully add small portions of cobalt(II) carbonate to a beaker containing dilute nitric acid, stirring continuously.[2]

-

Continue adding the cobalt compound until the effervescence (release of CO₂ gas) ceases, indicating the complete neutralization of the acid.[2]

-

Filter the resulting red solution to remove any unreacted cobalt carbonate or other solid impurities.[2]

-

Gently heat the filtrate to concentrate the solution. Avoid boiling to prevent decomposition.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of red crystals of this compound.

-

Isolate the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals on a watch glass at room temperature or in a desiccator.

Characterization of this compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the identity and purity of the synthesized this compound.

Characterization Techniques Overview

Caption: Key techniques for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the compound, specifically the nitrate ions and the water of hydration.

Experimental Protocol:

-

A small amount of the dried this compound crystals is ground with potassium bromide (KBr) to form a fine powder.

-

The mixture is then pressed into a thin, transparent pellet.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching of water of hydration | [3] |

| ~1650 | Antisymmetric stretching of N=O in nitrate | [3] |

| ~1392 | Symmetric stretching of N=O in nitrate | [3] |

| ~826 | Out-of-plane bending of N-O in nitrate | [3] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions of the Cobalt(II) ion in an aqueous solution.

Experimental Protocol:

-

A stock solution of known concentration of this compound is prepared in deionized water.

-

A series of standard solutions are prepared by diluting the stock solution.

-

The UV-Vis spectrum of the stock solution is recorded to determine the wavelength of maximum absorbance (λmax).

-

The absorbance of the standard solutions is then measured at the determined λmax.

Data Presentation:

| Parameter | Value | Reference |

| λmax | ~510 nm | [4] |

According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the Cobalt(II) ions.[4] A calibration curve can be constructed by plotting absorbance versus concentration.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and composition of the hydrated salt.

Experimental Protocol:

-

A small, accurately weighed sample of this compound is placed in an alumina (B75360) crucible.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss and heat flow are recorded as a function of temperature.

Data Presentation:

| Temperature Range (°C) | Event | Observation | Reference |

| ~35 - 180 | Dehydration (loss of water molecules) | Stepwise weight loss | [5] |

| > 180 | Decomposition of anhydrous cobalt nitrate | Further weight loss | [5] |

The thermal decomposition of this compound is a multi-step process.[5] The initial weight loss corresponds to the removal of the six water molecules.[5] At higher temperatures, the anhydrous cobalt nitrate decomposes to form cobalt oxides.[5]

X-ray Diffraction (XRD)

XRD analysis is used to confirm the crystalline structure of the synthesized compound.

Experimental Protocol:

-

A finely ground powder of the this compound crystals is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram is compared with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).

Data Interpretation:

The XRD pattern of a crystalline solid is unique and acts as a fingerprint for identification. The peak positions and relative intensities in the experimental diffractogram should match the reference pattern for this compound. The final decomposition product under an air atmosphere is typically Co₃O₄, which has a characteristic spinel structure.[6] For instance, the XRD pattern of Co₃O₄ would show characteristic peaks corresponding to its cubic crystal structure (JCPDS card No. 42-1467).[7]

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Cobalt(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). Understanding this process is critical for applications ranging from the synthesis of cobalt oxide nanoparticles to the preparation of supported cobalt catalysts.[1][2] This document details the multi-stage decomposition mechanism, presents quantitative data from thermal analysis, outlines relevant experimental protocols, and provides visual diagrams to illustrate key processes.

The Multi-Stage Decomposition Mechanism

The thermal decomposition of cobalt(II) nitrate hexahydrate is a complex, multi-step process that is highly dependent on experimental conditions such as heating rate and the surrounding atmosphere.[3] The process generally involves initial melting in its own water of crystallization, followed by a series of dehydration steps, and finally, the decomposition of the anhydrous salt into various cobalt oxides.[4][5]

Initial Stages: Melting and Dehydration Upon gentle heating, this compound does not directly dehydrate but first melts in its own water of crystallization, forming a hydrate (B1144303) melt.[3] The dehydration process then proceeds in overlapping steps. Dehydration to a tetrahydrate form can begin at temperatures as low as 35°C.[3] The process continues through various intermediate hydrates, such as dihydrate and monohydrate phases, at temperatures up to approximately 180°C.[3] Rapid heating can lead to side reactions within the hydrate melt, evolving species like HNO₃ and NO₂.[3]

Decomposition of the Anhydrous Salt Further heating beyond the dehydration stages leads to the decomposition of the nitrate groups. This process typically begins in the temperature range of 265-370°C for anhydrous transition metal nitrates.[4] The gaseous products evolved are primarily toxic nitrogen oxides (NO₂) and oxygen.[6][7]

Formation of Final Products: Cobalt Oxides The solid end-product of the decomposition is cobalt oxide. The specific oxide formed (e.g., CoO, Co₂O₃, Co₃O₄) depends significantly on the atmosphere.[3] In an inert atmosphere like nitrogen (N₂), a mixture of cobalt oxides is typically formed.[3] Thermal decomposition in air ultimately yields Co₃O₄.[6][8][9] It has been noted that during the decomposition of Co(NO₃)₂·2H₂O, the total cobalt enters a +3 oxidation state, forming intermediates like Co(NO₃)₃ and Co₂O₃·H₂O before finally yielding Co₃O₄.[10]

Quantitative Thermal Analysis Data

The following tables summarize quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound.

Table 1: Stepwise Thermal Decomposition Data in an Air Atmosphere Data synthesized from graphical representations and descriptions in cited literature. Actual values may vary based on specific experimental conditions.

| Temperature Range (°C) | Mass Loss (%) | Species Lost / Process |

| ~35 - 180 | ~37.1% | H₂O (Dehydration through various hydrates)[3] |

| ~180 - 250 | ~31.6% | NO₂, O₂ (Decomposition of anhydrous nitrate)[6] |

| > 250 | - | Formation of final Co₃O₄ oxide[6][8] |

Table 2: Influence of Atmosphere on Final Decomposition Product

| Atmosphere | Final Product(s) | Reference |

| Inert (e.g., N₂) | Cobalt Oxides (CoO, Co₂O₃, Co₃O₄) | [3] |

| Air | Co₃O₄ | [6][8] |

| H₂/N₂ (10% H₂) | Cobalt Metal (Co) | [3] |

Visualizing the Decomposition and Analysis Workflow

Diagrams created using the DOT language provide clear visual representations of the decomposition pathway and the experimental workflow for its analysis.

Caption: Generalized thermal decomposition pathway of Co(NO₃)₂·6H₂O.

Caption: Workflow for characterizing thermal decomposition behavior.

Experimental Protocols

Detailed and controlled experimental procedures are essential for obtaining reproducible data.

A. Thermogravimetric Analysis / Differential Scanning Calorimetry (TGA/DSC)

This technique measures the change in mass and heat flow of a sample as a function of temperature.[11]

-

Objective: To determine decomposition temperatures, mass loss at each stage, and associated enthalpy changes.

-

Apparatus: A simultaneous TGA/DSC thermal analyzer.

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Co(NO₃)₂·6H₂O powder into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Atmosphere: Purge the furnace with the desired gas (e.g., dry nitrogen or air) at a constant flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10 °C/min.[12]

-

Data Collection: Continuously record the sample mass (TG), its derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Analysis: Analyze the resulting curves to identify the onset temperatures of decomposition events, percentage mass loss for each step, and endothermic/exothermic peaks.

-

B. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

-

Objective: To identify intermediate solid phases and the final cobalt oxide product.

-

Apparatus: An X-ray diffractometer, preferably with a high-temperature attachment for in-situ analysis.

-

Procedure:

-

Sample Preparation: Prepare several samples of Co(NO₃)₂·6H₂O. Heat each sample in a furnace to a specific temperature corresponding to a key stage of decomposition (e.g., 150°C, 200°C, 400°C) under a controlled atmosphere and then quench to room temperature.

-

Data Acquisition: Mount the cooled sample powder on a sample holder and place it in the diffractometer.

-

Scanning: Scan the sample over a 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

Phase Identification: Compare the resulting diffraction patterns with standard patterns from crystallographic databases (e.g., JCPDS) to identify the crystalline phases present.

-

C. Evolved Gas Analysis (EGA) using TGA-FTIR

This hyphenated technique identifies the gaseous products released during decomposition.

-

Objective: To identify the volatile species (e.g., H₂O, NO₂) evolved at each decomposition stage.

-

Apparatus: A TGA instrument coupled via a heated transfer line to a Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

TGA Setup: Run a TGA experiment as described in Protocol A.

-

Gas Transfer: The effluent gas from the TGA furnace is continuously passed through the heated transfer line into the gas cell of the FTIR spectrometer.

-

FTIR Spectra Collection: Collect FTIR spectra of the evolved gas at regular intervals throughout the TGA run.

-

Analysis: Correlate the mass loss events observed in the TGA curve with the appearance of characteristic infrared absorption bands of the evolved gases (e.g., H₂O vapor, NO₂). This provides a direct link between a mass loss step and the specific molecule being released.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. issr.edu.kh [issr.edu.kh]

- 6. researchgate.net [researchgate.net]

- 7. ICSC 0784 - this compound [inchem.org]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. mdpi.com [mdpi.com]

- 10. The mechanism of thermal decomposition of Co(NO3)2 · 2H2O | Semantic Scholar [semanticscholar.org]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. researchgate.net [researchgate.net]

Solubility of Cobalt(II) Nitrate Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) nitrate (B79036) hexahydrate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Quantitative Solubility Data

The solubility of cobalt(II) nitrate hexahydrate is a critical parameter for its application in various chemical and biological systems. The following table summarizes the available quantitative and qualitative solubility data in a range of common organic solvents. As a hygroscopic and deliquescent salt, its solubility can be influenced by the presence of water; therefore, anhydrous solvents should be used for applications sensitive to moisture.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Observations |

| Ethanol | C₂H₅OH | 100[1] | 12.5 | Highly soluble. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 20[1] | 25 | Soluble. |

| Methanol (B129727) | CH₃OH | 2.1 g/100 mL* | Not Specified | Soluble.[2] |

| Acetone | (CH₃)₂CO | Very Soluble[1] | Not Specified | Forms a colored solution, indicating coordination complex formation. |

| Acetonitrile | CH₃CN | Soluble[1] | Not Specified | - |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1] | Not Specified | - |

| 1,4-Dioxane | C₄H₈O₂ | Soluble[1] | Not Specified | - |

| Methyl Acetate | CH₃COOCH₃ | Soluble[3] | Not Specified | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Sparingly Soluble[1] | Not Specified | - |

*Note: The value for methanol is presented as g/100 mL. The density of methanol at room temperature is approximately 0.792 g/mL.

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following protocol describes a standard laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature. This method, based on the principle of reaching equilibrium between the solid solute and the solvent, is widely applicable.

2.1 Materials and Equipment

-

This compound (analytical grade)

-

Anhydrous organic solvent of interest

-

Thermostatic shaker or water bath with temperature control (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (drying oven, desiccator, pre-weighed evaporating dishes) or a suitable analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, ICP-OES).

2.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume of the organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry container to remove any undissolved microcrystals.

-

-

Concentration Determination (Gravimetric Method):

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but below the decomposition temperature of the salt (decomposition starts around 55°C).[2][4]

-

Once all the solvent has evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The mass of the dissolved this compound is the final constant weight minus the initial weight of the empty container. The mass of the solvent is the weight of the solution minus the weight of the dissolved salt.

-

Calculate the solubility in grams of solute per 100 grams of solvent.

-

2.3 Experimental Workflow Diagram

Relevance in Drug Development: Cobalt as a Hypoxia-Mimetic Agent

In the context of drug development, cobalt(II) ions, readily available from the dissolution of salts like this compound, are known to act as hypoxia-mimetic agents. They achieve this by stabilizing the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.[5][6]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets it for proteasomal degradation. Cobalt(II) ions can substitute for the iron(II) cofactor in the active site of PHDs, thereby inhibiting their activity. This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.

3.1 HIF-1α Stabilization Pathway by Cobalt(II) Ions

References

A Technical Guide to the Hygroscopic Nature of Cobalt(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of Cobalt(II) Nitrate (B79036) Hexahydrate (Co(NO₃)₂·6H₂O). The document details the compound's physicochemical properties, its interaction with atmospheric moisture, and the standard experimental protocols for characterizing its hygroscopic behavior.

Introduction to Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature, through either absorption or adsorption.[1] This property is critical in the fields of materials science, pharmaceuticals, and chemical manufacturing, as the uptake of water can significantly alter the physical and chemical stability, flowability, and performance of a substance.

A more extreme form of hygroscopicity is deliquescence . This process occurs when a substance absorbs a sufficient amount of atmospheric moisture to dissolve and form a liquid solution.[1] Deliquescence begins at a specific ambient humidity level known as the Critical Relative Humidity (CRH) .[2] Below the CRH, the material will not absorb atmospheric moisture; at or above the CRH, it will continue to absorb water until a saturated solution is formed.[2]

Cobalt(II) nitrate hexahydrate is a well-documented deliquescent salt, meaning it readily absorbs moisture from the air.[3][4] Its pronounced hygroscopic nature necessitates specific handling and storage protocols to maintain its integrity and quality.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and application.

| Property | Value | References |

| Chemical Formula | Co(NO₃)₂·6H₂O | [4][5] |

| Molecular Weight | 291.03 g/mol | [4][5] |

| Appearance | Red-brown or red crystalline solid | [3][4] |

| Crystal System | Monoclinic | [3] |

| Density | 1.87 - 1.88 g/cm³ | [4][5] |

| Melting Point | ~55 °C (decomposes) | [4][5] |

| Boiling Point | Decomposes at 74 °C | [5] |

| Solubility in Water | Very soluble; 133.8 g/100 mL at 0°C | [3] |

| Other Solubilities | Soluble in alcohol, acetone, and other polar solvents | [3][4] |

The Deliquescent Nature and Critical Relative Humidity (CRH)

This compound is classified as a deliquescent solid, which has significant implications for its use.[3] When exposed to ambient air with humidity at or above its CRH, the crystalline solid will begin to absorb water, first becoming sticky and eventually forming a concentrated red solution.

Quantitative Analysis of Water Sorption

The interaction of a material with water vapor across a range of relative humidities at a constant temperature is described by a Moisture Sorption Isotherm. This graph plots the equilibrium moisture content (% weight change) against the relative humidity (% RH).

While specific experimental isotherm data for this compound is not available in the cited literature, Table 2 provides a hypothetical, illustrative example of such data. For a deliquescent salt like this, a sharp increase in moisture uptake would be expected at its Critical Relative Humidity.

Table 2: Hypothetical Water Vapor Sorption Data for this compound at 25°C (Note: This data is illustrative and intended for educational purposes to demonstrate the expected trend.)

| Relative Humidity (% RH) | Change in Mass (%) - Sorption | Change in Mass (%) - Desorption | Observations |

| 0 | 0.00 | 0.00 | Dry crystalline solid |

| 10 | 0.15 | 0.18 | Crystalline solid |

| 20 | 0.35 | 0.40 | Crystalline solid |

| 30 | 0.60 | 0.70 | Crystalline solid |

| 40 | 1.10 | 1.25 | Crystalline solid |

| 50 | 25.5 (Sharp Increase) | 2.00 | Onset of deliquescence (CRH ~50%) |

| 60 | 150.2 | 145.0 | Material is a wet paste/slurry |

| 70 | 280.4 | 275.1 | Saturated solution |

| 80 | 450.6 | 440.8 | Saturated solution |

| 90 | 680.9 | 670.2 | Diluted solution |

The significant difference between sorption and desorption curves (hysteresis) below the CRH in this hypothetical table reflects the difficulty in removing water once the crystal lattice has been disrupted.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic nature of a compound is typically characterized using gravimetric methods that measure the change in mass of a sample as a function of relative humidity.

Dynamic Vapor Sorption is a high-precision, automated method for determining moisture sorption isotherms. It measures the weight change of a sample as it is exposed to a precisely controlled stream of gas with a specified relative humidity and temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed onto the DVS microbalance pan.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This mass is recorded as the dry mass.

-

Sorption Phase: The relative humidity of the gas stream is increased in predefined steps (e.g., 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample mass reaches equilibrium.

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased in steps back to 0%, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted to generate the sorption and desorption isotherms.

The general workflow for a DVS experiment is visualized in the diagram below.

A simpler, though more time-consuming, method involves using sealed desiccators containing saturated salt solutions to create environments of known, constant relative humidity.

Methodology:

-

Environment Preparation: Prepare a series of sealed desiccators. Each desiccator's base should be filled with a different saturated salt solution to create a range of fixed RH environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH at 25°C).

-

Sample Preparation: Weigh several empty, dry sample containers (e.g., glass weighing bottles). Add a precisely weighed amount of the test substance to each container and record the initial mass.

-

Exposure: Place one sample container in each desiccator.

-

Equilibration: Store the desiccators at a constant temperature. Periodically (e.g., every 24 hours), quickly remove the samples, weigh them, and immediately return them to their desiccators. Continue this process until the weight of each sample becomes constant, indicating equilibrium has been reached.

-

Data Analysis: Calculate the percentage change in mass for each sample at each relative humidity to construct the sorption isotherm.

Implications for Handling and Storage

The pronounced hygroscopic and deliquescent nature of this compound demands stringent handling and storage procedures.

-

Storage: The compound must be stored in a tightly closed, non-metallic container in a dry, well-ventilated place.[6] It should be kept away from combustible materials due to its oxidizing properties.

-

Handling: When handling, exposure to the open atmosphere should be minimized, especially in humid environments. Use in a glove box or a controlled humidity environment is recommended for sensitive applications. Protective equipment should be worn to avoid contact.[6]

Conclusion

This compound is a highly hygroscopic and deliquescent material. Its propensity to absorb atmospheric moisture to the point of dissolution is a critical factor that must be managed in research, development, and manufacturing settings. Understanding its behavior, particularly the concept of the Critical Relative Humidity, and quantifying its moisture sorption isotherm through methods like Dynamic Vapor Sorption are essential for ensuring its stability, quality, and performance. Proper storage in dry, sealed conditions is mandatory to prevent degradation of the material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. Cobalt dinitrate | Co(NO3)2 | CID 25000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Modulation of Water Vapor Sorption by a Fourth-Generation Metal-Organic Material with a Rigid Framework and Self-Switching Pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACP - Hygroscopic behavior of atmospheric aerosols containing nitrate salts and water-soluble organic acids [acp.copernicus.org]

- 6. edocs.tamu.edu:443 [edocs.tamu.edu:443]

An In-depth Technical Guide to Cobalt(II) Nitrate Hexahydrate (CAS No. 10026-22-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Cobalt(II) Nitrate (B79036) Hexahydrate (Co(NO₃)₂·6H₂O), with a particular focus on its relevance to research and drug development.

Chemical and Physical Properties

Cobalt(II) nitrate hexahydrate is a red, crystalline solid that is highly soluble in water and other polar solvents.[1][2][3][4] Its deliquescent nature means it readily absorbs moisture from the air.[1][4] The compound serves as a common and economical source of cobalt(II) ions for various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 10026-22-9 | [1][2][3] |

| Molecular Formula | Co(NO₃)₂·6H₂O | [1][2][3] |

| Molecular Weight | 291.03 g/mol | [1][2] |

| Appearance | Red crystalline solid | [1][5] |

| Odor | Odorless | [1] |

| Density | 1.88 g/cm³ | [1][2][4] |

| Melting Point | 55 °C (decomposes) | [1][2][3] |

| Boiling Point | 74 °C (decomposes) | [1][3] |

| Solubility in Water | 133.8 g/100 mL at 0 °C; 2170 g/L | [1][4] |

| Solubility in Other Solvents | Soluble in alcohol, acetone, and most organic solvents. | [1][4] |

| UV-Vis λmax (in water) | ~510 nm | [6][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Features | References |

| FTIR (Infrared Spectroscopy) | The FTIR spectrum of Co(NO₃)₂·6H₂O shows characteristic peaks corresponding to the vibrations of the nitrate groups (N-O stretching and bending) and the water of hydration (O-H stretching and bending). A representative IR spectrum can be found in the literature. | [8][9] |

| UV-Visible Spectroscopy | In aqueous solution, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, exhibits a characteristic absorption maximum (λmax) at approximately 510 nm, which corresponds to the d-d electronic transition of the Co(II) ion in an octahedral crystal field. | [6][7] |

Synthesis and Manufacturing

This compound is typically prepared by the reaction of metallic cobalt, cobalt(II) oxide, cobalt(II) hydroxide (B78521), or cobalt(II) carbonate with nitric acid.[3]

A patented method for preparing high-purity cobalt nitrate crystals from spent Co/SiO₂ catalysts involves calcination, reduction, dissolution in nitric acid, purification via cobalt oxalate (B1200264) precipitation, and subsequent crystallization.

Biological Activity and Signaling Pathways

While cobalt is an essential trace element, cobalt compounds can exert significant biological effects, primarily through two interconnected mechanisms: induction of hypoxia-like responses and generation of reactive oxygen species (ROS). These pathways are of considerable interest in drug development, particularly in cancer research.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

Cobalt(II) ions are well-known chemical inducers of a hypoxic response by stabilizing the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).[10][11][12][13] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. Cobalt(II) ions can inhibit PHD enzymes, leading to the accumulation of HIF-1α. This stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and apoptosis.[12][13]

Reactive Oxygen Species (ROS) Signaling Pathway

Cobalt ions can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[12][14] An overproduction of ROS can lead to oxidative stress, causing damage to cellular components including DNA, proteins, and lipids. This oxidative damage can, in turn, activate various signaling pathways, including those leading to apoptosis (programmed cell death). The generation of ROS is also implicated in the cobalt-induced stabilization of HIF-1α, though the exact interplay between these two pathways is complex and may be cell-type dependent.[10][11]

Applications in Research and Drug Development

This compound is a versatile precursor in the synthesis of various materials with applications in catalysis and, increasingly, in the biomedical field.[15][16]

Catalyst Synthesis

It is widely used in the preparation of cobalt-based catalysts for various organic reactions, including the synthesis of:

Nanoparticle Synthesis for Drug Delivery and Antimicrobial Applications

This compound is a common starting material for the synthesis of cobalt oxide (Co₃O₄) and cobalt nanoparticles.[17][18][19][20] These nanoparticles are being investigated for a range of biomedical applications:

-

Drug Delivery: The magnetic properties of cobalt nanoparticles make them potential candidates for targeted drug delivery systems.[20][21]

-

Antimicrobial Agents: Cobalt and cobalt oxide nanoparticles have demonstrated antibacterial activity against various pathogenic bacteria, including E. coli and S. aureus.[17][19]

Experimental Protocols

Synthesis of Cobalt Oxide Nanoparticles via Co-Precipitation

This protocol describes a general method for synthesizing cobalt oxide (Co₃O₄) nanoparticles using this compound.[17][18]

Materials:

-

This compound (Co(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Precursor Solution: Prepare a 1.0 M aqueous solution of this compound.

-

Precipitating Agent: Prepare a 2.0 M aqueous solution of sodium hydroxide.

-

Precipitation: While vigorously stirring the cobalt nitrate solution at room temperature, slowly add the sodium hydroxide solution dropwise. A precipitate will form.

-

Aging: Continue stirring for approximately 2 hours.

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the precipitate thoroughly with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the precipitate in an oven at 80-100 °C.

-

Calcination: Calcine the dried powder in a furnace at a specified temperature (e.g., 500 °C) for several hours to obtain crystalline Co₃O₄ nanoparticles.

Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a common method to assess the antibacterial activity of synthesized cobalt nanoparticles.

Materials:

-

Synthesized cobalt nanoparticles

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient agar (B569324) plates

-

Sterile cork borer

-

Incubator

Procedure:

-

Bacterial Culture: Prepare an overnight culture of the test bacteria in nutrient broth.

-

Seeding: Spread a uniform lawn of the bacterial culture onto the surface of nutrient agar plates.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Sample Loading: Add a defined concentration of the cobalt nanoparticle suspension into each well.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone corresponds to the antibacterial activity.

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is an oxidizing agent and may intensify fire.[4][22][23][24]

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | References |

| LD50 (Oral) | 691 mg/kg | Rat | [22][24] |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. | - | [22] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | - | [22][23][25] |

| Reproductive Toxicity | May damage fertility or the unborn child. | - | [22][23][25] |

| Skin Sensitization | May cause an allergic skin reaction. | - | [22][23][25] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | - | [22][23][25] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | - | [22][23][25] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, open flames, and combustible materials.[22][24]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

This guide is intended for informational purposes for research and development professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical and follow all institutional and regulatory safety guidelines.

References

- 1. Cobaltous nitrate hexahydrate | CoH12N2O12 | CID 24821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WebElements Periodic Table » Cobalt » cobalt nitrate hexahydrate [webelements.com]

- 3. Cobalt(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. carlroth.com [carlroth.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Cobaltous nitrate hexahydrate(10026-22-9) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. atsjournals.org [atsjournals.org]

- 11. Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of HIF1-α/TGF-β/Smad-2/Bax/Bcl2 pathways on cobalt chloride-induced cardiac and hepatorenal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of hypoxia-inducible factor 1α in modulating cobalt-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.nova.edu [scholars.nova.edu]

- 15. 硝酸钴(II) 六水合物 ACS reagent, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis of Cobalt Oxide Nanoparticles Through Chemical and Biological Pathways for Antibacterial Activity [jns.kashanu.ac.ir]

- 18. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 19. Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. prochemonline.com [prochemonline.com]

- 23. dcfinechemicals.com [dcfinechemicals.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide on Cobalt(II) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of cobalt(II) nitrate (B79036) hexahydrate, a compound of significant interest in various research and development applications.

Physicochemical Data Summary

The essential quantitative data for cobalt(II) nitrate hexahydrate are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Chemical Formula | Co(NO₃)₂·6H₂O | [1][2] |

| Molecular Weight | 291.03 g/mol | [2] |

| Appearance | Red to very dark red crystals | |

| Density | 1.88 g/cm³ | |

| Melting Point | 57 °C | |

| Solubility in Water | 2170 g/L |

Chemical Structure and Formula

This compound is an inorganic compound and a cobalt(II) salt.[1] The most prevalent form is the hexahydrate, which is a red-brown deliquescent salt soluble in water and other polar solvents.[1] The chemical formula is Co(NO₃)₂·6H₂O.[1][2] The structure of the hexahydrate is more accurately described as hexaaquacobalt(II) nitrate, [Co(OH₂)₆][NO₃]₂, consisting of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions.[1]

Caption: Chemical structure of this compound.

References

Cobalt(II) Nitrate Hexahydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cobalt(II) nitrate (B79036) hexahydrate. It is intended to equip laboratory personnel, researchers, and professionals in the drug development field with the necessary knowledge to handle this chemical safely and effectively. The information presented is collated from various safety data sheets and toxicological assessments.

Hazard Identification and Classification

Cobalt(II) nitrate hexahydrate is a red to brown crystalline solid that is highly soluble in water.[1] It is classified as a hazardous substance with multiple health and physical hazards.

GHS Classification:

-

Skin Sensitization: Category 1[2]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to lungs through prolonged or repeated exposure.[6][7]

-

Hazardous to the Aquatic Environment, Acute and Chronic: Category 1[2][5]

Hazard Statements:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][6][8]

-

H360FD: May damage fertility. May damage the unborn child.[6]

-

H373: May cause damage to lungs through prolonged or repeated exposure.[6][7]

-

H410: Very toxic to aquatic life with long lasting effects.[2][6][8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | Co(NO₃)₂·6H₂O |

| Molecular Weight | 291.03 g/mol [9] |

| Appearance | Red to brown solid[1] |

| Odor | Odorless[1] |

| Melting Point | 55-56 °C (decomposes)[9][10] |

| Boiling Point | Decomposes at 74 °C[9] |

| Solubility | Easily soluble in cold and hot water[9] |

| Specific Gravity | 1.88 g/cm³[9] |

| pH | Not available |

| Vapor Pressure | Not applicable[9] |

| Vapor Density | Not applicable[9] |

| Auto-ignition Temperature | Not available[9] |

Toxicological Data

This compound exhibits acute and chronic toxicity. The available quantitative toxicological data is summarized below.

| Endpoint | Value | Species | Method |

| LD50 (Oral) | 691 mg/kg[9][11] | Rat | Similar to OECD Test Guideline 401[2] |

| LD50 (Oral, anhydrous) | 434 mg/kg[4][7][10] | Rat | ECHA[4][7] |

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

The oral LD50 value of 691 mg/kg for this compound in rats was determined in a study conducted similarly to the OECD Test Guideline 401 (Acute Oral Toxicity).[2] Although this guideline has been replaced, the fundamental methodology involves the administration of the substance in graduated doses to several groups of experimental animals.

Methodology Overview:

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Dosage: At least three dose levels are chosen, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and one or more intermediate doses.

-

Administration: The substance is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Data Analysis: The LD50, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

Skin Sensitization Testing

Cobalt and its compounds are known skin sensitizers. The potential for a substance to cause skin sensitization is typically evaluated using in vivo methods such as the Guinea Pig Maximization Test (GPMT), the Buehler test, or the murine Local Lymph Node Assay (LLNA).

Methodology Overview (Guinea Pig Maximization Test - GPMT):

-

Induction Phase:

-

Intradermal injections of the test substance, with and without an adjuvant (e.g., Freund's Complete Adjuvant), are administered to the scapular region of guinea pigs.

-

One week later, a topical application of the test substance is applied to the same area.

-

-

Challenge Phase:

-

Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the animals.

-

-

Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema at 24 and 48 hours after patch removal. A substance is classified as a sensitizer (B1316253) if a significant number of test animals show a positive response compared to a control group.

Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection:

-

Respiratory Protection:

Safe Handling Practices

-

Avoid contact with skin and eyes.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][8]

-

Do not eat, drink, or smoke when using this product.[2][6][8]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][6][8]

Storage

-

Store in a cool, dry, and well-ventilated area in tightly closed containers.[6][8]

-

Store away from flammable substances, reducing agents, organic materials, and metal powders.[8]

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[2][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]

-

Specific Hazards: As an oxidizer, it can intensify fire.[2][3][6][8] Hazardous decomposition products include nitrogen oxides and cobalt oxides.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[6][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[2]

-

Containment and Cleaning: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.[8]

Visualizations

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Caption: Spill Response Flowchart.

Caption: Hierarchy of Controls for Minimizing Exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. ICSC 0784 - this compound [inchem.org]

- 4. utu.fi [utu.fi]

- 5. dermnetnz.org [dermnetnz.org]

- 6. carlroth.com [carlroth.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. drm-chem.com [drm-chem.com]

- 9. db.cngb.org [db.cngb.org]

- 10. Cobalt sensitization and dermatitis: considerations for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to Commercial Cobalt(II) Nitrate Hexahydrate: Purity, Grades, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various commercial grades of Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), detailing their purity levels, typical specifications, and the analytical methodologies used for their characterization. This document is intended to assist researchers, scientists, and professionals in the drug development field in selecting the appropriate grade of this versatile chemical for their specific applications.

Understanding the Grades of Cobalt(II) Nitrate Hexahydrate

Commercial this compound is available in several grades, each defined by its purity and the stringency of its specifications. The choice of grade is critical as impurities can significantly impact the outcome of sensitive experiments, the performance of catalysts, and the safety and efficacy of pharmaceutical products.

Common Commercial Grades:

-

Technical Grade: The least pure grade, suitable for industrial applications where high purity is not a primary concern, such as in the manufacturing of pigments or in certain metallurgical processes. Due to the potential for significant impurities, this grade is generally not suitable for research or pharmaceutical applications.

-

Pure Grade: Also known as practical grade, this grade has a higher purity than technical grade but does not meet the stringent standards of higher-purity grades. It may be used in less sensitive laboratory applications or for synthesis where the impurities do not interfere with the reaction.

-

Reagent Grade: A high-purity grade suitable for many laboratory and analytical applications. It is often used in qualitative and semi-quantitative work, as well as in chemical synthesis. The specifications for reagent grade can vary between suppliers.

-

ACS Reagent Grade: This grade meets or exceeds the purity standards set by the American Chemical Society (ACS).[1] It is intended for use in analytical procedures and research with stringent quality requirements.[2][3] The ACS publishes detailed specifications for this grade, including maximum allowable limits for various impurities.

-

High-Purity Grades (e.g., 99.9%, 99.99%, 99.999% trace metals basis): These are ultra-pure forms of the chemical where the concentration of metallic impurities is extremely low.[4][5] These grades are essential for applications that are highly sensitive to metal contamination, such as in the electronics industry, for the synthesis of advanced catalysts, and in certain pharmaceutical and biological research applications.[4]

Comparative Analysis of Purity Levels and Specifications

The following tables summarize the typical purity levels and impurity specifications for various grades of this compound, compiled from data sheets and certificates of analysis from various commercial suppliers.

Table 1: Typical Assay of Different Grades of this compound

| Grade | Typical Assay (%) |

| Pure | 97.0 - 101.0% |

| Reagent Grade | ≥98% |

| ACS Reagent Grade | 98.0 - 102.0% |

| High-Purity | ≥99.9% (metals basis) |

| Ultra-High-Purity | ≥99.999% (metals basis) |

Table 2: Comparative Impurity Specifications for Different Grades of this compound (Maximum Allowable Limits)

| Impurity | Pure Grade | Reagent Grade | ACS Reagent Grade | High-Purity (99.999%) |

| Insoluble Matter | Not Specified | Not Specified | ≤0.01% | Not Specified |

| Chloride (Cl) | ≤0.005% | Not Specified | ≤0.002% | Not Specified |

| Sulfate (B86663) (SO₄) | Not Specified | Not Specified | ≤0.005% | Not Specified |

| Iron (Fe) | ≤0.01% | Not Specified | ≤0.001% | Typically <1 ppm |

| Nickel (Ni) | ≤0.1% | Not Specified | ≤0.15% | Typically <1 ppm |

| Lead (Pb) | ≤0.001% | Not Specified | ≤0.002% | Typically <1 ppm |

| Copper (Cu) | Not Specified | Not Specified | ≤0.002% | Typically <1 ppm |

| Zinc (Zn) | Not Specified | Not Specified | ≤0.01% | Typically <1 ppm |

| Calcium (Ca) | Not Specified | Not Specified | ≤0.005% | Typically <1 ppm |

| Magnesium (Mg) | Not Specified | Not Specified | ≤0.005% | Typically <1 ppm |

| Potassium (K) | Not Specified | Not Specified | ≤0.01% | Not Specified |

| Sodium (Na) | Not Specified | Not Specified | ≤0.05% | Not Specified |

| Ammonium (B1175870) (NH₄) | Not Specified | Not Specified | ≤0.2% | Not Specified |

Note: "Not Specified" indicates that a limit for this impurity is not typically listed in the specifications for this grade. The values for High-Purity grades are often reported as "trace metals basis," and individual metal concentrations are determined by analysis.

Experimental Protocols for Purity Assessment

The determination of the purity and impurity profile of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Assay of this compound (Complexometric Titration)

This method is based on the complexation of cobalt ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).

-

Principle: Cobalt(II) ions form a stable, colored complex with EDTA. The endpoint of the titration is detected using a metallochromic indicator.

-

Reagents:

-

0.1 M EDTA standard solution

-

Murexide (B42330) indicator

-

Ammonium hydroxide (B78521)

-

Ammonium acetate

-

Ascorbic acid

-

-

Procedure:

-

Accurately weigh approximately 1.0 g of the this compound sample.

-

Dissolve the sample in 200 mL of deionized water.

-

Add approximately 0.2 g of ascorbic acid (to prevent oxidation of cobalt) and 5 g of ammonium acetate.

-

Add 10 mL of ammonium hydroxide to adjust the pH.

-

Add a small amount of murexide indicator.

-

Titrate with a standardized 0.1 M EDTA solution until the color changes to a persistent violet, indicating the endpoint.

-

The percentage of this compound is calculated based on the volume of EDTA solution used.

-

Determination of Metallic Impurities (Atomic Absorption Spectroscopy or Inductively Coupled Plasma-Mass Spectrometry)

These instrumental methods are used to quantify trace and ultra-trace levels of metallic impurities.

-

Principle:

-

Atomic Absorption Spectroscopy (AAS): The sample is atomized in a flame or graphite (B72142) furnace, and the amount of light absorbed by the ground-state atoms of a specific element is measured.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[6]

-

-

General Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample and dissolve it in a suitable solvent (e.g., dilute nitric acid) to a known volume.

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of the metals of interest.

-

Instrumental Analysis: Analyze the sample and standard solutions using AAS or ICP-MS according to the instrument manufacturer's instructions.

-

Quantification: The concentration of each metallic impurity in the sample is determined by comparing its signal to the calibration curve generated from the standards.

-

Determination of Anionic Impurities

-

Chloride: The determination of chloride is typically performed by a turbidimetric method.

-

Principle: In an acidic solution, chloride ions react with silver nitrate to form a fine, white precipitate of silver chloride. The turbidity of the resulting suspension is compared to that of a standard solution.[7]

-

Procedure:

-

Dissolve a known weight of the sample in water and acidify with nitric acid.

-

Add a solution of silver nitrate and mix.

-

After a specified time, visually compare the turbidity with that of a standard prepared with a known amount of chloride.

-

-

-

Sulfate: The determination of sulfate is also commonly done by a turbidimetric method.

-

Principle: In an acidic medium, sulfate ions react with barium chloride to form a white precipitate of barium sulfate. The resulting turbidity is proportional to the sulfate concentration.[7]

-

Procedure:

-

Dissolve a known weight of the sample in water and acidify with hydrochloric acid.

-

Add a solution of barium chloride and mix.

-

After a specified time, compare the turbidity with that of a standard prepared with a known amount of sulfate.

-

-

Visualization of Workflows and Relationships

Logical Workflow for Selecting the Appropriate Grade

The selection of the appropriate grade of this compound is a critical decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow to guide this selection process.

Caption: A decision-making workflow for selecting the appropriate grade of this compound.

Experimental Workflow for Purity Analysis

The following diagram outlines the general experimental workflow for the comprehensive purity analysis of a commercial sample of this compound.

Caption: A generalized workflow for the purity and impurity analysis of this compound.

Applications in Research and Drug Development

The purity of this compound is directly correlated with its suitability for various applications in research and drug development.

-

Catalyst Development: In catalysis, even trace amounts of certain metallic impurities can poison the catalyst or alter its selectivity and activity. High-purity cobalt nitrate is crucial for synthesizing cobalt-based catalysts with reproducible performance, for instance, in Fischer-Tropsch synthesis.[8][9][10]

-

Nanomaterial Synthesis: The synthesis of cobalt-containing nanomaterials for applications in electronics, energy storage, and biomedicine requires precursors with well-defined purity to ensure the desired material properties.

-

Cell Culture Media: Cobalt is an essential trace element for cell growth, often as a component of vitamin B12. In the formulation of cell culture media, high-purity cobalt salts are used to avoid introducing toxic contaminants that could affect cell viability and experimental outcomes.[11]

-

Drug Development and Synthesis: In pharmaceutical synthesis, the purity of all reagents is critical to prevent the incorporation of impurities into the final active pharmaceutical ingredient (API). High-purity cobalt compounds may be used as catalysts or reagents in specific synthetic steps. Furthermore, cobalt complexes are being investigated for their therapeutic potential.[12]

Conclusion

The selection of the appropriate grade of commercial this compound is a critical step in ensuring the success, reproducibility, and reliability of research and development activities. A thorough understanding of the different purity levels, the significance of various impurities, and the analytical methods used for their characterization is essential for scientists and professionals in the field. This guide provides a foundational understanding to aid in making informed decisions when sourcing this important chemical. For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis from the supplier to confirm that the material meets the required specifications.

References

- 1. What are the common grades for chemicals and reagents? | AAT Bioquest [aatbio.com]

- 2. triestlab.com [triestlab.com]